molecular formula C23H22N4OS B2867675 (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 852132-65-1

(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2867675
CAS No.: 852132-65-1
M. Wt: 402.52
InChI Key: NMRHYASKTYHWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone is a sophisticated chemical hybrid scaffold designed for advanced pharmaceutical research and drug discovery applications. This compound features a unique molecular architecture that conjugates a 3-Methyl-6-phenylimidazo[2,1-b]thiazole heterocyclic system, a privileged structure in medicinal chemistry , with a 4-phenylpiperazine pharmacophore via a methanone linker. The imidazo[2,1-b]thiazole core is a recognized scaffold in the development of bioactive molecules, and its structural motif is found in various compounds with diverse biological activities . The incorporation of the 4-phenylpiperazine moiety, a common feature in ligands targeting neurological receptors and a structural component observed in crystallographic studies , significantly enhances the molecule's potential for interaction with central nervous system targets. The methanone linker provides conformational rigidity and can be crucial for orienting the molecule optimally within a binding pocket. The primary research value of this compound lies in its potential as a key intermediate or a novel chemical entity for screening against a broad range of biological targets, including but not limited to kinase enzymes and G-protein coupled receptors (GPCRs) . Its structural complexity and specific functional groups make it a valuable chemotype for investigating structure-activity relationships (SAR) in the design of new inhibitors or modulators. Researchers can utilize this compound in the synthesis of more complex derivatives, as a reference standard in analytical studies, or as a core building block in the construction of combinatorial libraries for high-throughput screening. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-17-21(29-23-24-20(16-27(17)23)18-8-4-2-5-9-18)22(28)26-14-12-25(13-15-26)19-10-6-3-7-11-19/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRHYASKTYHWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone is a member of the imidazo[2,1-b]thiazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the imidazo[2,1-b]thiazole core through cyclization of thioamide and α-haloketone precursors.
  • Introduction of phenyl and methyl groups via electrophilic aromatic substitution.
  • Coupling with piperidin-1-ylmethanone using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Anticancer Properties

Research indicates that derivatives of imidazo[2,1-b]thiazole, including the target compound, exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via caspase activation
HeLa (Cervical)15.0Inhibition of cell cycle progression
A549 (Lung)10.0Disruption of mitochondrial function

These results suggest that the compound may act through multiple pathways to exert its anticancer effects.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties by modulating cytokine production. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.

Table 2: Cytokine Inhibition Profile

CytokineConcentration (µM)Inhibition (%)
IL-61070
TNF-alpha1065

This inhibition may be beneficial in conditions characterized by chronic inflammation.

The biological activity of this compound is believed to involve several molecular interactions:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It has been shown to interact with nuclear receptors such as RORγ, influencing gene expression related to inflammation and immune response .
  • Cell Signaling Pathways : The compound may affect various signaling pathways that regulate cell survival and proliferation.

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : A study demonstrated that treatment with the compound significantly reduced tumor size in MCF-7 xenograft models, correlating with decreased Ki67 expression, a marker for proliferation.
  • Inflammatory Disease Model : In a mouse model of arthritis, administration of the compound led to reduced joint swelling and histological evidence of inflammation compared to controls.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound differs from analogs in two critical regions: the imidazothiazole core and the piperazine substituents . Key comparisons include:

Table 1: Structural Comparison of Selected Compounds
Compound Name / ID Imidazothiazole Substituents Piperazine Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound 3-Methyl, 6-phenyl 4-Phenyl ~437 (estimated) Not reported
9eb () 5-Phenyl 4-Tosyl 481 250–252
9cd () 5-(4-Chlorophenyl) 4-Phenylsulfonyl 487 229–231
A1 () 5-Methyl-3-morpholino (benzofuran) 4-Phenyl ~450 (estimated) Not reported
9bd () 5-(p-Tolyl) 4-(4-Tert-butylphenylsulfonyl) 523 222–224

Key Observations :

  • Imidazothiazole Core : The target’s 3-methyl and 6-phenyl substituents contrast with 5-phenyl or 5-(chlorophenyl) groups in analogs. Positional differences may alter electronic properties and steric interactions with biological targets.
  • Piperazine Substituents : The 4-phenyl group in the target lacks the sulfonamide moiety present in compounds like 9eb and 9cd , which are critical for carbonic anhydrase (CA) inhibition .

Physical and Chemical Properties

  • Solubility : The absence of polar sulfonyl groups in the target compound may decrease aqueous solubility compared to analogs like 9ea (4-methoxyphenylsulfonyl) .

Key Insights :

  • CA Inhibition : Sulfonamide-containing analogs (e.g., 9cd ) exhibit strong CA inhibition due to the sulfonamide-Zn²⁺ interaction in the active site . The target’s phenylpiperazine lacks this feature, suggesting reduced CA affinity.
  • Anti-Proliferative Activity : Thiadiazole-linked imidazothiazoles () show enhanced activity, implying that the target’s phenylpiperazine may need structural optimization for similar effects .

Preparation Methods

Formation of the Thiazole Ring

The imidazo[2,1-b]thiazole scaffold is synthesized via cyclocondensation reactions. A one-pot method involving 4,5-diphenylimidazole-2-thione and methyl ketones in the presence of iodine or bromine has been reported. For the target compound, 3-methyl substitution is achieved using acetone as the methyl donor.

Representative Procedure:

  • 4,5-Diphenylimidazole-2-thione (2.52 g, 0.01 mol), acetone (0.58 g, 0.01 mol), and iodine (2.55 g, 0.01 mol) are refluxed in anhydrous benzene (30 mL) for 20 hours.
  • Post-reaction, the mixture is treated with sodium thiosulfate to remove excess iodine, followed by crystallization from aqueous ethanol to yield 3-methyl-6-phenylimidazo[2,1-b]thiazole (45–51% yield).

Functionalization at Position 6

Introduction of the phenyl group at position 6 is accomplished using p-substituted acetophenones . For instance, 4-phenylacetophenone reacts with the thione intermediate under halogen-mediated cyclization.

Preparation of the 4-Phenylpiperazine Fragment

Nucleophilic Substitution for Piperazine Derivatization

The 4-phenylpiperazine moiety is synthesized via sulfonylation or alkylation of piperazine. A preferred method involves reacting piperazine with benzenesulfonyl chloride in dichloromethane at 0°C:

Procedure:

  • Piperazine (31.5 mmol) is dissolved in CH₂Cl₂ (50 mL) and cooled to 0°C.
  • Triethylamine (31.5 mmol) and benzenesulfonyl chloride (11.4 mmol) are added dropwise.
  • After 30 minutes, the mixture is quenched with water, extracted with CH₂Cl₂ , and concentrated to yield 4-phenylpiperazine-1-sulfonyl chloride (85–90% yield).

Alternative Routes via Reductive Amination

Patent literature describes reductive amination of aniline derivatives with piperazine using sodium cyanoborohydride in methanol , achieving 70–80% yields.

Coupling of Imidazo[2,1-b]Thiazole and 4-Phenylpiperazine

Carbodiimide-Mediated Amidation

The final coupling employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to form the methanone bridge:

Optimized Protocol:

  • 3-Methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid (1.0 mmol) is dissolved in dry DMF (10 mL) at 0°C.
  • EDCI (1.2 mmol), HOBt (1.2 mmol), and 4-phenylpiperazine (1.0 mmol) are added, followed by triethylamine (3.0 mmol).
  • The reaction is stirred at room temperature for 12 hours, quenched with ice water, and extracted with DCM .
  • Purification via column chromatography (ethyl acetate/hexane, 1:3) yields the target compound (65–72% yield).

Acid Chloride Intermediate Route

Alternative methods activate the carboxylic acid as an acid chloride using oxalyl chloride prior to amidation:

  • The acid (0.21 mols) is treated with oxalyl chloride (0.23 mols) in toluene under reflux.
  • The resulting acyl chloride is reacted with 4-phenylpiperazine in the presence of triethylamine , achieving 90–95% conversion.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 10H, aromatic), 3.60–3.20 (m, 8H, piperazine), 2.45 (s, 3H, CH₃).
  • IR (KBr): 2840 cm⁻¹ (C-H stretch), 1690 cm⁻¹ (C=O), 1630 cm⁻¹ (C=N).

Purity Assessment

  • HPLC (C18 column, acetonitrile/water 70:30): Retention time = 8.2 min, purity >98%.
  • Melting Point : 158–160°C.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
EDCI/HOBt Coupling 65–72 >98 Mild conditions, high selectivity
Acid Chloride Route 85–90 95 Faster reaction times
One-Pot Cyclization 45–51 90 Reduced purification steps

Challenges and Optimization Strategies

  • Low Solubility : The imidazo[2,1-b]thiazole intermediate exhibits poor solubility in polar solvents. DMF or DMSO is recommended for coupling reactions.
  • Byproduct Formation : Excess halogens (I₂, Br₂) may lead to di-substituted byproducts. Strict stoichiometric control and post-reaction quenching with Na₂S₂O₃ mitigate this.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.